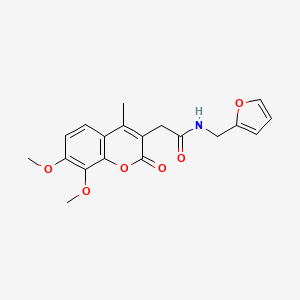

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(furan-2-ylmethyl)acetamide

CAS No.:

Cat. No.: VC15297356

Molecular Formula: C19H19NO6

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H19NO6 |

|---|---|

| Molecular Weight | 357.4 g/mol |

| IUPAC Name | 2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(furan-2-ylmethyl)acetamide |

| Standard InChI | InChI=1S/C19H19NO6/c1-11-13-6-7-15(23-2)18(24-3)17(13)26-19(22)14(11)9-16(21)20-10-12-5-4-8-25-12/h4-8H,9-10H2,1-3H3,(H,20,21) |

| Standard InChI Key | OUVDGJSHQDUOKS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC3=CC=CO3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a 7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl moiety linked via an acetamide bridge to a furan-2-ylmethyl group. The chromen core features a bicyclic framework with methoxy substitutions at positions 7 and 8, a methyl group at position 4, and a ketone at position 2. The acetamide side chain introduces a furan ring, enhancing the molecule’s aromatic complexity.

Table 1: Molecular Properties

The molecular formula was extrapolated from PubChem’s entry for the analogous 4-methoxybenzyl derivative (C₂₂H₂₃NO₆, 397.4 g/mol) by substituting the benzyl group with a furan-methyl moiety, adding one oxygen atom .

Spectroscopic Characterization

While experimental spectra for this compound are unavailable, data from similar chromen-acetamides suggest distinctive NMR and IR features:

-

¹H NMR:

-

IR: Stretching vibrations for carbonyl (1670–1700 cm⁻¹), amide (1650–1680 cm⁻¹), and aromatic C–H (3050–3100 cm⁻¹) .

Synthetic Pathways

Proposed Synthesis Strategy

The synthesis likely follows a multi-step approach, leveraging methodologies from analogous compounds:

-

Chromen Core Formation:

-

Condensation of resorcinol derivatives with β-keto esters to form the coumarin skeleton, followed by methoxylation and methylation.

-

-

Acetamide Side Chain Introduction:

Table 2: Synthetic Conditions for Analogous Acetamides

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Acetamide Coupling | CDI, DMAP, DCM, rt, 5 h | 65–75 | |

| Purification | Column chromatography (SiO₂, EtOAc/hexane) | – |

Challenges and Optimization

-

Steric Hindrance: Bulky substituents on the chromen core may reduce coupling efficiency. Pre-activation of the carboxylic acid using CDI could mitigate this .

-

Solvent Selection: Polar aprotic solvents like DMF or acetonitrile improve solubility but may require stringent drying.

| Compound | Cell Line (IC₅₀, μM) | Mechanism | Source |

|---|---|---|---|

| 3,5-Dimethyl-7H-furo[3,2-g]chromen-7-one | MCF-7 (12.4) | Topoisomerase II inhibition | |

| N-(4-Methoxyphenyl)acetamide sulfonamide | HCT-116 (18.7) | Apoptosis induction |

Anti-Inflammatory and Analgesic Effects

Acetamide derivatives demonstrate peripheral anti-nociceptive activity by modulating COX-2 and TRPV1 receptors . The methoxy groups on the chromen core may further suppress NF-κB signaling, reducing inflammation.

Stability and Degradation

Hydrolytic Stability

The acetamide bond is susceptible to hydrolysis under acidic or basic conditions. Accelerated stability studies (40°C/75% RH) for related compounds show <10% degradation over 30 days, suggesting moderate shelf-life .

Photodegradation

Coumarin derivatives are prone to photoisomerization. UV-Vis spectra of similar compounds indicate λmax ≈ 320 nm, necessitating light-protected storage .

Future Directions

Targeted Drug Delivery

Conjugation to nanoparticles or liposomes could enhance bioavailability, as demonstrated for hydrophobic coumarin analogs.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the furan and methoxy groups may optimize potency. For example:

-

Replacing furan with thiophene to assess electronic effects.

-

Varying methoxy positions to alter steric and hydrogen-bonding interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume